四乙铵氟化氢

描述

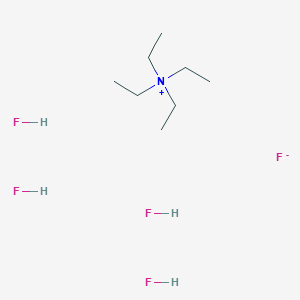

Tetraethylammonium Fluoride Tetrahydrofluoride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups .

Molecular Structure Analysis

The molecular formula of Tetraethylammonium Fluoride Tetrahydrofluoride is C8H20FN·4HF . The average molecular weight is 229.28 , and the monoisotopic mass is 149.157974 Da .Chemical Reactions Analysis

Tetraethylammonium Fluoride Tetrahydrofluoride is known to act as a mild and selective fluoride ion donor in fluorination reactions . It is also used as a reagent for the cleavage of Si-C bonds .Physical And Chemical Properties Analysis

Tetraethylammonium Fluoride Tetrahydrofluoride is a liquid at 20 degrees Celsius . It should be stored under inert gas and in conditions to avoid air sensitivity . The product is sensitive to moisture .科学研究应用

Organic Synthesis

TEAF is widely used in organic synthesis as a phase transfer catalyst and a fluoride ion source. It facilitates various reactions including nucleophilic substitutions and eliminations, contributing to the synthesis of complex organic molecules. Its ability to act as a mild base helps in deprotection reactions, particularly in the removal of silyl ether protecting groups .

Pharmaceutical Research

In pharmaceutical research , TEAF serves as a reagent for the fluorination of organic compounds, which is crucial for the development of new drugs. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making TEAF valuable in medicinal chemistry for the synthesis of potential therapeutic agents .

Material Science

TEAF plays a role in material science by acting as a proton donor in the generation of polymers with carboxylic acid groups. It can be used in polymer films and as a radical coupling agent, which is important for creating materials with specific properties for industrial applications .

Analytical Chemistry

In analytical chemistry , TEAF is utilized for its solubility and reactivity properties. It can be used as a standard in NMR spectroscopy due to its well-defined structure and stability. Additionally, it serves as a calibration standard for mass spectrometry, aiding in the accurate analysis of complex mixtures .

Environmental Science

The applications of TEAF in environmental science are emerging, particularly in the analysis and treatment of pollutants. Its reactivity with various organic and inorganic compounds can be harnessed to detect and neutralize toxic substances in environmental samples .

Biochemistry

Lastly, in biochemistry , TEAF is used as a biochemical assay reagent. It can be employed in the study of enzyme kinetics and mechanisms, as well as in the preparation of biological samples for analysis. Its role as a biological material or organic compound is crucial for life science-related research .

作用机制

Target of Action

Tetraethylammonium Fluoride Tetrahydrofluoride, also known as TEAF·HF, is an organic salt compound . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

The compound interacts with its targets by blocking their function. For instance, it inhibits the function of autonomic ganglia and nicotinic acetylcholine receptors, which are essential for transmitting nerve signals . It also blocks calcium- and voltage-activated potassium channels, which are involved in regulating the electrical activity of cells .

Biochemical Pathways

The exact biochemical pathways affected by Tetraethylammonium Fluoride Tetrahydrofluoride are still under investigation. It is known that the compound’s blocking action on potassium channels and autonomic ganglia can disrupt normal cellular functions and signaling pathways .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in the body

Result of Action

The blocking action of Tetraethylammonium Fluoride Tetrahydrofluoride on its targets can lead to various molecular and cellular effects. For instance, blocking autonomic ganglia can affect nerve signal transmission, potentially leading to changes in muscle contraction and other physiological processes .

Action Environment

The action, efficacy, and stability of Tetraethylammonium Fluoride Tetrahydrofluoride can be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, its corrosive nature indicates that it should be handled with care to avoid damage to tissues and materials.

安全和危害

Tetraethylammonium Fluoride Tetrahydrofluoride is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation and may be corrosive to metals . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

未来方向

属性

IUPAC Name |

tetraethylazanium;fluoride;tetrahydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.5FH/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;5*1H/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANODKKTYHRYRDA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.F.F.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472894 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethylammonium Fluoride Tetrahydrofluoride | |

CAS RN |

145826-81-9 | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

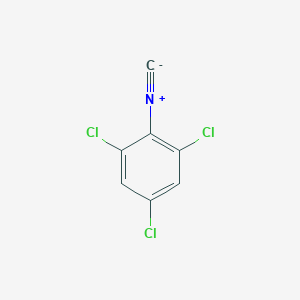

Q1: How does Tetraethylammonium Fluoride Tetrahydrofluoride contribute to the photocatalytic fluorination of benzene?

A1: TEAF·4HF acts as a fluoride source in this reaction. The study demonstrates that upon excitation of the photocatalyst (3-cyano-1-methylquinolinium ion), an electron transfer occurs from benzene, forming a benzene radical cation. TEAF·4HF then enables the crucial step of fluoride addition to this radical cation []. This forms a fluorine-adducted radical, which subsequently reacts to yield fluorobenzene as the desired product.

Q2: What is the significance of the rate constant determined for the reaction between the benzene radical cation and fluoride?

A2: The study determined the rate constant of the electrophilic addition of fluoride (provided by TEAF·4HF) to the benzene radical cation to be 9.4 × 109 M-1 s-1 []. This high rate constant indicates that the reaction between the benzene radical cation and fluoride is extremely fast and efficient, supporting the proposed mechanism where this step is crucial for fluorobenzene formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)